2-(Benzo[b]thiophen-2-yl)pyridine

OLEDs Electrophosphorescence Iridium Complexes

Researchers developing red/deep-red phosphorescent OLEDs face limited ligand options delivering both high quantum efficiency and stable solid-state emission. 2-(Benzo[b]thiophen-2-yl)pyridine (btp) solves this as a cyclometalating (C^N) ligand tuning Ir(III) emission to 604-638 nm. • Enables red/deep-red OLEDs with EQE up to 9.6% via Ir(btp)₂(acac)-type complexes. • Superior solid-state photoluminescence from fused benzothiophene planarity vs. ppy analogs. • Supplied as ≥97% (HPLC) white crystalline powder; store under inert gas at <15°C.

Molecular Formula C13H9NS
Molecular Weight 211.28 g/mol
CAS No. 38210-35-4
Cat. No. B1250890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[b]thiophen-2-yl)pyridine
CAS38210-35-4
Synonyms2-(benzo(b)thiophen-2-yl)pyridine
Molecular FormulaC13H9NS
Molecular Weight211.28 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C3=CC=CC=N3
InChIInChI=1S/C13H9NS/c1-2-7-12-10(5-1)9-13(15-12)11-6-3-4-8-14-11/h1-9H
InChIKeyNRSBAUDUBWMTGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzo[b]thiophen-2-yl)pyridine Procurement Guide


2-(Benzo[b]thiophen-2-yl)pyridine (CAS 38210-35-4), also known as 2-(2-pyridyl)benzo[b]thiophene, is a heterocyclic ligand featuring a pyridine ring directly bonded to the 2-position of a benzothiophene moiety. It is supplied as a white to almost white crystalline powder with a purity of ≥97% (HPLC) and a melting point of 123–127 °C . Its primary role in scientific research is as a cyclometalating (C^N) ligand for the synthesis of phosphorescent iridium(III) complexes, which are key materials in organic light-emitting diodes (OLEDs) and other optoelectronic devices [1].

Ligand Type Cyclometalating C^N ligand for phosphorescent Ir(III) complexes
Optical Role Enables red to deep-red emission via planar benzothiophene scaffold
Form & Purity Crystalline powder; high purity suitable for reproducible device research

2-(Benzo[b]thiophen-2-yl)pyridine Substitution Effects


The core differentiator for 2-(benzo[b]thiophen-2-yl)pyridine (btp) is its ability to tune the photophysical properties of its iridium complexes to achieve red and deep-red emission, a spectral region often challenging for its common analog 2-phenylpyridine (ppy). Simple in-class substitution is not trivial because btp’s distinct, more planar molecular structure, conferred by the fused benzothiophene ring, significantly impacts radiative decay pathways, leading to starkly different emissive behavior in solid-state films compared to ppy-based analogs [1]. The quantitative evidence below demonstrates that selecting btp over ppy or a non-fused thiophene analog is a critical decision for controlling emission wavelength, quantum efficiency, and the ultimate external quantum efficiency (EQE) of a device.

btp (Target)
ppy (Common Analog)
Structural Planarity
Fused benzothiophene retains planarity, favoring film-state emission
Phenyl-pyridine may distort, quenching radiative decay in film
Emission Region
Red/deep-red phosphorescence; tunable across red spectrum
Typically blue/green emission; red-shift requires further modification
Device Efficiency
Reported higher red OLED efficiency
ppy-based analogs may not reach comparable red EQE without complex design

2-(Benzo[b]thiophen-2-yl)pyridine OLED Performance Data


Fluorinated btp Ligand for Enhanced OLED Efficiency

In a direct head-to-head device comparison, an OLED using the btp-derived emitter (btfmp)2Ir(acac) demonstrated a maximum external quantum efficiency (EQE) of 9.6% at a current density of 0.125 mA/cm². This performance surpasses the 7.0% EQE reported for the unsubstituted btp-based complex (btp)2Ir(acac), the prior standard for this ligand class. This quantifies the performance enhancement achievable through rational fluorination of the btp ligand [1].

Maximum EQE
Head-to-head
9.6%
+2.6 pp vs. 7.0% (btp)2Ir(acac)
Fluorinated btp ligand supports higher red OLED efficiency
Device: ITO/NPB/CBP:Ir/BCP/Alq3/LiF/Al; CIE (0.69,0.29)
OLEDs Electrophosphorescence Iridium Complexes

Film-State Luminescence: btp vs. ppy

A comparative study of o-carboranyl compounds based on btp (Car2) and 2-phenylpyridine/ppy (Car1) revealed a critical difference in solid-state emission. In a thin film, the btp-based compound (Car2) exhibited significantly enhanced photoluminescence due to its retained planarity, resulting in a much larger quantum efficiency compared to its solution state. In contrast, the ppy-based analog (Car1) showed only weak emission in the film state, with its ICT-based radiative decay deactivated by structural variations [1].

Film-State Emission
Head-to-head
btp-based (Car2) Reported higher photoluminescence, high quantum efficiency in film
ppy-based (Car1) Weak emission, ICT quenching in film
btp planarity critical for solid-state luminescence
Thin film at RT; key for OLED performance
Photoluminescence Solid-State Emitters Planarity

Ancillary Ligand Tuning of btp-Ir Emission

A systematic study on heteroleptic iridium(III) complexes of the form Ir(btp)2(LX) (where LX = bozp, btzp, izp) demonstrated a marked bathochromic shift in both absorption and emission wavelengths when the heteroatom in the ancillary ligand was changed from N to S. This illustrates the precise spectral tunability of btp-based complexes, a critical feature for color optimization in display technologies [1].

Ancillary Ligand Effect
Class-level
Bathochromic emission shift via N→S heteroatom substitution
btp platform allows systematic spectral tuning
DFT calculations support observed shifts; class-level trend
DFT Calculations Emission Tuning Iridium(III) Complexes

Substituent-Driven Red Emission Tuning

By introducing substituents (CH3, CF3) onto the pyridine ring of the btp ligand in (btp)2Ir(acac) complexes, the emission maximum (λmax) can be tuned from 604 nm to 638 nm in solution. Crucially, this substitution also impacts processability: complexes with CH3 and CF3 substituents exhibited a marked decrease in sublimation temperature compared to the unsubstituted parent complex, improving their suitability for OLED vacuum deposition processes [1].

Emission Tuning Range
Reported
604 – 638 nm
Up to 34 nm red-shift vs. parent complex
Substituent engineering enables precise color control
CH3, CF3 substitution also improves sublimation for device fabrication
Electrochemistry Thermal Stability Substituent Effects

2-(Benzo[b]thiophen-2-yl)pyridine Primary Applications


High-Efficiency Red Phosphorescent OLEDs

This is the primary application scenario, validated by the 9.6% EQE achieved with a btp-derived iridium complex [1]. Procurement should be driven by the need for a ligand that enables red/deep-red emission with quantified efficiency gains over earlier-generation btp complexes.

Solid-State Luminescent Materials and Sensors

The unique ability of btp-based compounds to maintain intense photoluminescence in the solid state, due to superior planarity compared to ppy analogs, makes it a strategic choice for developing sensors, security inks, or other functional materials requiring efficient film-state emission [2].

Tunable Phosphorescent Emitters

The demonstrated ability to fine-tune emission wavelengths from 604 to 638 nm via simple structural modifications to the btp ligand [3], or by altering ancillary ligands in btp-Ir complexes [4], supports applications requiring precise color control in the red spectrum. This tunability, coupled with improved sublimation properties, makes it a versatile building block for advanced OLED research.

Application
Selection Property
Validation Focus
High-Efficiency Red OLEDs
Fluorinated btp derivatives for enhanced red EQE
Device EQE and CIE color coordinates
Solid-State Luminescent Materials
Planar scaffold that retains film-state emission
Film vs. solution quantum efficiency
Tunable Phosphorescent Emitters
Emission wavelength adjustable via ligand substitution
λmax shift and thermal processability (sublimation)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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